(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide
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Overview
Description
The compound (2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as nitro, oxopyrrolidinyl, and phenylprop-2-enoyl groups. The stereochemistry of the molecule is also significant, with specific configurations at several chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide typically involves multiple steps, each requiring precise control of reaction conditions. The synthetic route may include:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.
Formation of the Enamide Linkage: This step involves the coupling of the pyrrolidinone derivative with an appropriate enamine precursor.
Final Coupling Reaction: The final step involves the coupling of the intermediate with a phenylprop-2-enoyl derivative under conditions that favor the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enoyl group, using oxidizing agents such as potassium permanganate.
Substitution: The compound can participate in substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the phenylprop-2-enoyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be used as a probe to study enzyme-substrate interactions, particularly those involving nitro and oxopyrrolidinyl groups.
Medicine
In medicine, the compound may have potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, the compound may be used in the development of new materials, particularly those that require specific stereochemistry and functional group arrangements.
Mechanism of Action
The mechanism of action of (2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through binding to these targets and altering their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide: shares similarities with other compounds that contain nitro, oxopyrrolidinyl, and phenylprop-2-enoyl groups.
Sulfur Compounds: These compounds also exhibit diverse chemical reactivity and are used in various applications.
Bromomethyl Methyl Ether: This compound is used in organic synthesis and shares some functional group similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and chemical reactivity.
Properties
Molecular Formula |
C23H30N4O5 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide |
InChI |
InChI=1S/C23H30N4O5/c1-16(2)14-20(26-21(28)9-8-17-6-4-3-5-7-17)23(30)25-19(11-13-27(31)32)15-18-10-12-24-22(18)29/h3-9,11,13,16,18-20H,10,12,14-15H2,1-2H3,(H,24,29)(H,25,30)(H,26,28)/b9-8+,13-11+/t18-,19+,20-/m0/s1 |
InChI Key |
JPIABHITBASCNY-AYDFTACZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)/C=C/[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=C[N+](=O)[O-])NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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